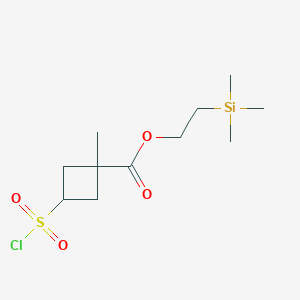
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is a complex organic compound that features a trimethylsilyl group, a chlorosulfonyl group, and a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the carboxylate group. The trimethylsilyl group is then added using a silylating agent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, while the chlorosulfonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
- 2-(Trimethylsilyl)ethyl chloroformate
- 2-(Trimethylsilyl)ethyl carbonochloridate
Uniqueness
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is unique due to the presence of both the trimethylsilyl and chlorosulfonyl groups, which provide distinct reactivity and stability. This combination of functional groups allows for a wide range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C11H21ClO4SSi |
|---|---|
Molekulargewicht |
312.89 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 3-chlorosulfonyl-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H21ClO4SSi/c1-11(7-9(8-11)17(12,14)15)10(13)16-5-6-18(2,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
ASEUPOBFXYONAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)S(=O)(=O)Cl)C(=O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

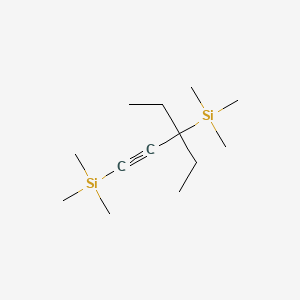
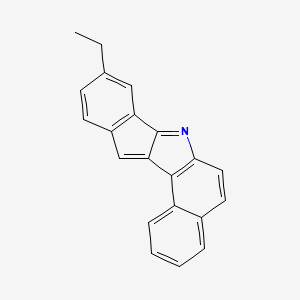
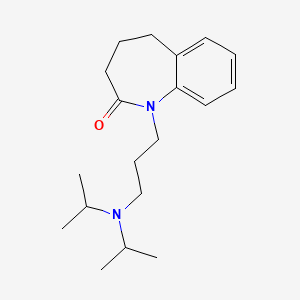
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
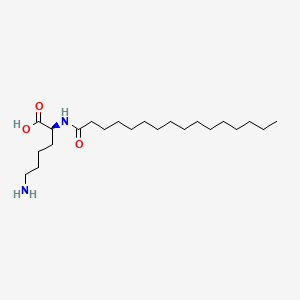
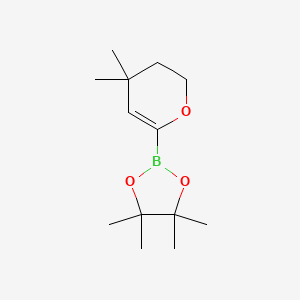
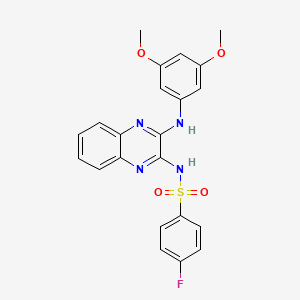

![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

